molecular formula C11H8Cl2N2OS B12729603 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- CAS No. 89069-29-4

4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)-

Cat. No.: B12729603
CAS No.: 89069-29-4
M. Wt: 287.2 g/mol
InChI Key: FPGUFXQQRKRCPZ-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its pyrimidinone core, substituted with a 2,6-dichlorophenyl group and a methylthio group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- typically involves the reaction of 2,6-dichloroaniline with a suitable thiol and a pyrimidinone precursor. The reaction conditions often require a catalyst and a controlled environment to ensure the correct substitution and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the substituents.

    Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Pyrimidinone, 3-(phenyl)-2-(methylthio)-: Lacks the dichloro substitution, resulting in different reactivity and properties.

    4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical behavior.

Uniqueness

The presence of the 2,6-dichlorophenyl group and the methylthio group in 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- makes it unique in terms of its reactivity and potential applications. These substituents influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

89069-29-4

Molecular Formula

C11H8Cl2N2OS

Molecular Weight

287.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C11H8Cl2N2OS/c1-17-11-14-6-5-9(16)15(11)10-7(12)3-2-4-8(10)13/h2-6H,1H3

InChI Key

FPGUFXQQRKRCPZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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